Ethyl 2-(1H-indol-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

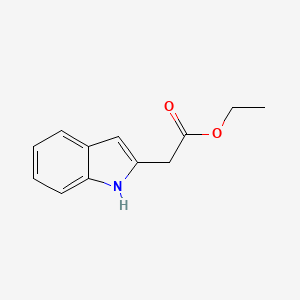

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1H-indol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODUBFGFNKKYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455404 | |

| Record name | Ethyl 2-(1H-indol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33588-64-6 | |

| Record name | Ethyl 2-(1H-indol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(1H-indol-2-yl)acetate synthesis from indole

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(1H-indol-2-yl)acetate

Abstract

The indole-2-acetic acid scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active agents. This compound is a key intermediate in the elaboration of these more complex molecules. This technical guide provides an in-depth exploration of the principal synthetic strategies for accessing this valuable compound, designed for researchers, chemists, and professionals in drug development. Moving beyond simple procedural lists, this document elucidates the mechanistic underpinnings and causal logic behind three distinct and powerful synthetic paradigms: the classical Fischer and Reissert indole syntheses and the modern, direct approach of palladium-catalyzed C-H activation. Each section includes detailed, field-proven experimental protocols, quantitative data summaries, and mechanistic diagrams to ensure both theoretical understanding and practical applicability.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The three primary strategies discussed herein are visualized below.

Figure 1: High-level overview of the primary synthetic routes to this compound.

The Fischer Indole Synthesis: A Cornerstone Approach

First reported by Emil Fischer in 1883, this reaction remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] The core principle involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a suitable carbonyl compound.[3][4]

The Underlying Mechanism

The Fischer indole synthesis proceeds through a sophisticated cascade of reactions initiated by an acid catalyst. The widely accepted mechanism involves a critical[5][5]-sigmatropic rearrangement.[1][4][5]

-

Hydrazone Formation : Phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.

-

Tautomerization : The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form under acidic conditions.[1]

-

[5][5]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted, electrocyclic rearrangement where the N-N bond is cleaved and a new C-C bond is formed at the ortho position of the aromatic ring.[2][4]

-

Rearomatization & Cyclization : The resulting diimine intermediate rapidly tautomerizes to restore aromaticity. The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.

-

Ammonia Elimination : The final step is the acid-catalyzed elimination of an ammonia molecule from the aminal intermediate, which yields the energetically favorable aromatic indole ring.[1]

Figure 2: The reaction mechanism of the Fischer Indole Synthesis.

Application via the Japp-Klingemann Reaction

To synthesize the target molecule, a specific hydrazone precursor is required. The Japp-Klingemann reaction provides an elegant entry to this intermediate.[6][7] It utilizes the reaction of an aryl diazonium salt with a β-keto-ester. The resulting hydrazone can then be directly subjected to Fischer conditions.[6][8]

Experimental Protocol

Part A: Synthesis of the Hydrazone via Japp-Klingemann

-

Diazonium Salt Preparation : Aniline (1.0 eq) is dissolved in aqueous HCl (3 eq). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 eq) in cold water is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is used immediately.

-

Coupling Reaction : In a separate flask, ethyl 2-methyl-3-oxobutanoate (1.0 eq) is dissolved in ethanol, and a solution of sodium acetate (3.0 eq) in water is added. The mixture is cooled to 0-5 °C.

-

The cold diazonium salt solution is added slowly to the β-keto-ester solution, maintaining the temperature and stirring vigorously. The pH is kept between 3-4.[9]

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-3 hours. The precipitated hydrazone product is collected by filtration, washed with cold water, and dried.

Part B: Fischer Indole Cyclization

-

The dried hydrazone from Part A (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) (10x weight of hydrazone) at 80 °C with vigorous mechanical stirring.

-

The reaction mixture is heated to 100-110 °C and maintained for 45-60 minutes. The reaction progress is monitored by TLC.

-

The hot, viscous mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed thoroughly with water and a saturated sodium bicarbonate solution until neutral, and then dried.

-

Purification is achieved by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: ethyl acetate/hexanes).

| Parameter | Value/Reagent | Purpose/Rationale |

| Catalyst | Polyphosphoric Acid (PPA) | Serves as a strong Brønsted acid catalyst and a non-volatile solvent, ideal for the required high temperatures.[1][4] |

| Temperature | 100-110 °C | Provides the necessary activation energy for the[5][5]-sigmatropic rearrangement and subsequent cyclization/elimination steps. |

| Workup | Poured onto ice | Quenches the reaction and hydrolyzes the PPA, allowing for precipitation and isolation of the organic product. |

| Expected Yield | 60-75% (over two steps) | This is a typical yield range for this classic two-step sequence. |

The Reissert Indole Synthesis: An Alternative Classical Route

The Reissert synthesis offers a fundamentally different approach, starting from ortho-nitrotoluenes.[10][11] This method is particularly useful for preparing indole-2-carboxylic acids and their esters.[12]

Mechanistic Pathway

The Reissert synthesis is a two-stage process:

-

Condensation : An o-nitrotoluene derivative is deprotonated at the methyl group by a strong base (e.g., potassium ethoxide). The resulting carbanion acts as a nucleophile, attacking diethyl oxalate in a condensation reaction to yield ethyl o-nitrophenylpyruvate.[10][11][12]

-

Reductive Cyclization : The nitro group of the pyruvate intermediate is reduced to an amino group, typically using zinc powder in acetic acid or catalytic hydrogenation.[10][12][13] The newly formed aniline nitrogen then spontaneously undergoes intramolecular cyclization with the adjacent ketone, followed by dehydration, to form the indole ring directly as the ethyl ester.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. testbook.com [testbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. Japp-Klingemann_reaction [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Reissert_indole_synthesis [chemeurope.com]

- 12. researchgate.net [researchgate.net]

- 13. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

physical and chemical properties of Ethyl 2-(1H-indol-2-yl)acetate

An In-depth Technical Guide to Ethyl 2-(1H-indol-2-yl)acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in synthetic organic chemistry and medicinal chemistry. We will explore its core physicochemical and spectroscopic properties, delve into its chemical reactivity and established synthetic protocols, and discuss its significance as a precursor in the development of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in medicinal chemistry.[1] This distinction arises from its ability to bind to a multitude of biological receptors with high affinity, making it a recurring motif in both natural products and synthetic pharmaceuticals.[1] Prominent examples range from the essential amino acid tryptophan to the neurotransmitter serotonin and numerous blockbuster drugs.[1]

This compound belongs to this important class of compounds. As a 2-substituted indole, it serves as a versatile intermediate, offering multiple reaction sites for chemical modification. Its utility lies in its capacity to be transformed into more complex molecular architectures, particularly those targeted for therapeutic applications such as anticancer and anti-inflammatory agents.[1][2] This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

The physical state and solubility parameters of this compound are critical for its handling, storage, and application in various reaction conditions. The compound presents as an off-white to brown solid or sticky oil, contingent on ambient temperature.[3] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₂ | [4][5] |

| Molecular Weight | 203.24 g/mol | [6] |

| CAS Number | 33588-64-6 | [6] |

| Appearance | Off-white to yellow to brown sticky oil or solid | [3] |

| Melting Point | 28-31 °C | [3] |

| Boiling Point | 353.4 ± 17.0 °C at 760 mmHg118-120 °C at 0.003 Torr | [3][4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| pKa | 16.73 ± 0.30 (Predicted) | [3] |

| XLogP3 | 2.3 | [5][6] |

| Topological Polar Surface Area | 42.1 Ų | [5][6] |

| Flash Point | 167.5 ± 20.9 °C | [4] |

Molecular Structure and Identification

Accurate identification is paramount in chemical synthesis. This compound is unambiguously defined by its molecular structure and associated chemical identifiers.

-

IUPAC Name: this compound[6]

-

SMILES: CCOC(=O)CC1=CC2=CC=CC=C2N1[6]

-

InChI: 1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3[6]

-

InChIKey: FODUBFGFNKKYPU-UHFFFAOYSA-N[6]

Caption: 2D structure of this compound.

Spectroscopic Profile and Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The expected data provides a fingerprint for identity and purity confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will feature a characteristic signal for the N-H proton of the indole ring, typically a broad singlet in the region of 8-11 ppm. The aromatic protons on the benzene portion of the indole will appear as multiplets between 7.0-7.6 ppm. The methylene protons (CH₂) of the acetate group will show as a singlet around 3.8 ppm. The ethyl group will present as a quartet (CH₂) around 4.1 ppm and a triplet (CH₃) around 1.2 ppm.

-

¹³C NMR : The carbonyl carbon of the ester is the most deshielded, appearing around 170 ppm. The aromatic and indole ring carbons will resonate in the 100-140 ppm region. The ethyl group carbons will be observed at approximately 61 ppm (CH₂) and 14 ppm (CH₃).[2] Spectral data is available for public viewing on databases like PubChem.[6]

-

-

Infrared (IR) Spectroscopy : Key diagnostic peaks include a sharp N-H stretching vibration around 3300-3400 cm⁻¹.[7] A strong absorption band corresponding to the C=O stretch of the ester group will be prominent around 1720-1740 cm⁻¹.[2][7] The C-H stretching of the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

-

Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, the compound will show a molecular ion peak (M⁺) at m/z = 203, corresponding to its molecular weight.[6] Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl acetate moiety.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by three primary functional regions: the indole nitrogen, the electron-rich indole ring, and the ethyl ester group.

-

N-H Acidity and Alkylation : The proton on the indole nitrogen is weakly acidic (pKa ≈ 17) and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation, providing a straightforward pathway to N-substituted indole derivatives.

-

Ester Group Transformations : The ethyl ester is susceptible to standard ester chemistry. It can be hydrolyzed to the corresponding carboxylic acid, 1H-indole-2-acetic acid, under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols or be converted to amides via aminolysis.

-

Indole Ring Reactivity : The indole ring is an electron-rich aromatic system. While electrophilic aromatic substitution typically occurs at the C3 position for indoles, the presence of the C2 substituent can influence the regioselectivity of reactions like halogenation, nitration, and Friedel-Crafts acylation.

Synthesis Protocol: The Fischer Indole Synthesis

The Fischer indole synthesis, developed in 1883, remains a classic and reliable method for constructing the indole scaffold.[1] The synthesis of this compound can be achieved via a variation of this reaction.

Principle: The reaction involves the acid-catalyzed condensation of a phenylhydrazine with an appropriate aldehyde or ketone, followed by a-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[1] For this target molecule, a suitable starting material would be phenylhydrazine and a keto-ester like ethyl 4,4-diethoxy-3-oxobutanoate.

Caption: Workflow for the Fischer Indole Synthesis.

Exemplary Laboratory Protocol:

This is a generalized procedure and must be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Step 1: Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Add ethyl 4,4-diethoxy-3-oxobutanoate (1.05 eq) dropwise at room temperature. Stir the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting materials.

-

Step 2: Cyclization: To the reaction mixture, add a strong acid catalyst such as polyphosphoric acid or zinc chloride. Heat the mixture to reflux (80-120 °C) for 4-8 hours. Monitor the reaction progress by TLC.

-

Step 3: Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution. The aqueous layer is then extracted three times with ethyl acetate.[8]

-

Step 4: Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8] Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Identification : The compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]

-

Personal Protective Equipment (PPE) : Use in a chemical fume hood is required.[4] Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles.[4]

-

Storage : Store in a cool, dry place. It is recommended to keep the compound refrigerated at 2-8°C in a tightly sealed container.[3]

-

Handling : Avoid breathing dust, fumes, or vapors.[3][5] Wash hands thoroughly after handling.[4] Avoid contact with strong oxidizing agents, heat, flames, and sparks.[4]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[3] For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an important tool for chemists in both academic and industrial settings. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward leveraging its full potential in the synthesis of novel and complex molecules, particularly in the pursuit of new therapeutic agents.

References

-

This compound | CAS#:33588-64-6 | Chemsrc. (n.d.). Chemsrc. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved January 1, 2026, from [Link]

-

Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate. (n.d.). Taylor & Francis Online. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. PubChem. Retrieved January 1, 2026, from [Link]

-

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. (2013). CORE. Retrieved January 1, 2026, from [Link]

-

Supporting Information for "A Simple and Efficient Synthesis of 1H-Indazoles from Arynes and Diazo Compounds". (2007). Wiley-VCH. Retrieved January 1, 2026, from [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. (2023). ACS Omega. Retrieved January 1, 2026, from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved January 1, 2026, from [Link]

-

Supporting Information for B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. (n.d.). Synfacts. Retrieved January 1, 2026, from [Link]

-

1H-Indole-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

-

(PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2017). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2017). MDPI. Retrieved January 1, 2026, from [Link]

-

Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica. Retrieved January 1, 2026, from [Link]

-

Solubility of Ethyl Acetate. (n.d.). Solubility of Things. Retrieved January 1, 2026, from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved January 1, 2026, from [Link]

-

Ethyl Acetate: Understanding Its Melting Point and Properties. (2025). Baetro. Retrieved January 1, 2026, from [Link]

-

Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025). Helios. Retrieved January 1, 2026, from [Link]

-

Ethyl Acetate IR Spectrum. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

-

Ethyl Acetate. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

Sources

- 1. This compound | 33588-64-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ETHYL INDOLE-2-ACETATE price,buy ETHYL INDOLE-2-ACETATE - chemicalbook [m.chemicalbook.com]

- 4. This compound | CAS#:33588-64-6 | Chemsrc [chemsrc.com]

- 5. Ethyl indole-2-acetate | CymitQuimica [cymitquimica.com]

- 6. This compound | C12H13NO2 | CID 11106442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to Ethyl 2-(1H-indol-2-yl)acetate (CAS: 33588-64-6) for Advanced Research Applications

This document provides an in-depth technical overview of Ethyl 2-(1H-indol-2-yl)acetate, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Its purpose is to consolidate critical data on physicochemical properties, synthesis, applications, and comprehensive safety protocols, ensuring both innovative application and operational safety.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a member of the indole class of heterocyclic compounds. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a common feature in numerous biologically active natural products and synthetic pharmaceuticals.[1] This compound serves as a versatile building block for constructing more complex molecular architectures.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 33588-64-6[2][3] |

| IUPAC Name | This compound[2][4] |

| Synonyms | Ethyl 1H-indol-2-ylacetate, Indol-2-ylacetic acid ethyl ester[3][4] |

| Molecular Formula | C₁₂H₁₃NO₂[3][4][5] |

| Molecular Weight | 203.24 g/mol [2][3] |

| MDL Number | MFCD08361732[3][4] |

| InChI Key | FODUBFGFNKKYPU-UHFFFAOYSA-N[4] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Off-white to yellow or brown sticky oil to solid | Sigma-Aldrich |

| Melting Point | 28-31 °C | ChemicalBook[3] |

| Boiling Point | 118-120 °C @ 0.003 Torr | ChemicalBook[3] |

| Density | 1.2 ± 0.1 g/cm³ | Chemsrc[5] |

| Purity | Typically ≥95% | Various Suppliers[4][5] |

| Topological Polar Surface Area | 42.1 Ų | PubChem[2][4] |

Section 2: Synthesis, Reactivity, and Mechanistic Considerations

The primary utility of this compound lies in its role as a reactive intermediate. The ester and the activated methylene group, along with the indole nucleus itself, provide multiple sites for chemical modification, enabling its use in the synthesis of diverse heterocyclic systems.

Representative Synthetic Pathway: Fischer Indole Synthesis

One of the most fundamental methods for creating the indole core of this molecule is the Fischer indole synthesis.[1] This acid-catalyzed reaction involves the condensation of a phenylhydrazine derivative with a suitable aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement to form the indole ring. For this compound, a suitable keto-ester precursor is required.

The choice of an acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid like ZnCl₂) is critical. The catalyst facilitates the formation of the key hydrazone intermediate and promotes the subsequent cyclization and ammonia elimination steps that are hallmarks of this reaction mechanism.

Caption: Generalized workflow for the Fischer Indole Synthesis.

Section 3: Applications in Research and Drug Development

The indole nucleus is a cornerstone in medicinal chemistry, appearing in drugs such as the anti-inflammatory agent Indomethacin and the anti-migraine drug Sumatriptan.[1] this compound provides a strategic entry point for synthesizing novel indole derivatives with potential therapeutic activities.

Its value stems from the ability to functionalize the molecule at several key positions:

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a common precursor for amide bond formation, a key reaction in creating peptide mimetics and other complex drug candidates.

-

N-Alkylation/Arylation: The indole nitrogen can be substituted, which significantly modulates the electronic properties and biological activity of the resulting molecule.

-

Electrophilic Substitution: The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Research has demonstrated the use of related indole-2-carboxylates in the synthesis of compounds with anticancer and other pharmacological properties.[6][7][8][9]

Section 4: Comprehensive Safety and Handling Protocols

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. The following protocols are based on established safety data and best practices.

GHS Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

Table 3: GHS Classification and Precautionary Statements

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [3] |

| Hazard Statements | H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4] |

| Precautionary Statements | P261: Avoid breathing dust, fumes, or vapors.[3]P280: Wear protective gloves, eye protection, and face protection.[10]P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5] The work area should be well-ventilated.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contamination occurs.

-

Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.[5]

-

Step-by-Step Safe Handling Protocol

This protocol outlines the procedure for safely weighing and transferring the compound for use in a chemical reaction.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Gather all necessary equipment: spatula, weighing paper/boat, reaction vessel, and solvent.

-

Don all required PPE as specified in Section 4.2.

-

-

Weighing:

-

Due to its potential to be a sticky solid or oil, tare a suitable container (e.g., a small beaker or vial) on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound into the tared container using a clean spatula.

-

Avoid generating dust or aerosols. If the material is a solid, handle it gently.

-

-

Transfer to Reaction Vessel:

-

If the next step involves dissolving the compound, add a small amount of the reaction solvent to the weighing container to rinse it.

-

Carefully transfer the solution/slurry into the main reaction vessel.

-

Repeat the rinse step 2-3 times to ensure a quantitative transfer.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces with a solvent-soaked towel (e.g., ethanol or acetone), placing the used towel in a designated solid chemical waste container.

-

Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[5]

-

First Aid and Emergency Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[5] Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[5] If irritation persists, seek medical attention.[5]

-

Inhalation: Move the person to fresh air.[5] If breathing is difficult or symptoms persist, seek medical attention.[5]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C) to maintain its stability.[3][4] Keep it away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations.[5] Do not allow the material to enter drains or water courses.[5]

Section 5: Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its versatile reactivity, grounded in the indole scaffold, makes it an essential tool for researchers. Adherence to the stringent safety and handling protocols detailed in this guide is critical for mitigating risks and enabling its effective and safe use in the laboratory.

References

- Sigma-Aldrich. Ethyl 2-(1H-indol-2-yl)

- CHIRALEN. Ethyl 2-(1H-indol-2-yl)

- Chemsrc. Ethyl 2-(1H-indol-2-yl)

- PubChem, National Center for Biotechnology Information. Ethyl 2-(1H-indol-2-yl)

- CymitQuimica.

- ChemicalBook.

- MG Chemicals.

- Sasol Chemicals.

- Meridian Bioscience.

- Benchchem. Significance of Indole (B1671886)

- Al-Hourani, B., et al.

- MDPI.

- Choi, S., & Kim, S.-G. Ethyl 2-[2-(4-Nitrobenzoyl)

- Al-Mousawi, S. M., et al. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega, 2018.

- MDPI.

- MDPI.

Sources

- 1. This compound | 33588-64-6 | Benchchem [benchchem.com]

- 2. This compound | C12H13NO2 | CID 11106442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL INDOLE-2-ACETATE price,buy ETHYL INDOLE-2-ACETATE - chemicalbook [m.chemicalbook.com]

- 4. Ethyl indole-2-acetate | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:33588-64-6 | Chemsrc [chemsrc.com]

- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mgchemicals.com [mgchemicals.com]

1H NMR and 13C NMR spectral data of Ethyl 2-(1H-indol-2-yl)acetate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(1H-indol-2-yl)acetate

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic compound. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we provide researchers, scientists, and drug development professionals with a definitive reference for the structural elucidation of this indole derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through authoritative data sources, ensuring both scientific integrity and practical applicability.

Introduction: The Role of NMR in Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. This compound (C₁₂H₁₃NO₂), a molecule featuring the privileged indole scaffold, requires precise characterization to ensure its identity and purity before its use in further research or development.[1] NMR spectroscopy serves as the gold standard for this purpose. ¹H NMR provides detailed information about the proton environment and connectivity, while ¹³C NMR maps the carbon framework of the molecule. This guide synthesizes spectral data to create a complete and reliable NMR profile of the title compound, explaining the causal logic behind the observed spectral features.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is used for this compound. This systematic approach is crucial for correlating specific NMR signals to their corresponding atoms within the molecule.

Diagram: Logical Workflow for NMR-based Structural Elucidation

Caption: Workflow for confirming molecular structure using NMR data.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed fingerprint of the proton environments. The analysis is typically conducted in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), as chemical shifts can be solvent-dependent.[2][3] The following assignments are based on established chemical shift principles and data from analogous structures.[4]

Aliphatic Region (δ 1.0 - 4.5 ppm)

-

Ethyl Ester Group (-OCH₂CH₃): This moiety gives rise to a classic and easily identifiable pattern.

-

A triplet integrating to three protons (3H) appears upfield, typically around δ 1.2-1.3 ppm . This signal corresponds to the methyl protons (H-12). Its multiplicity is a triplet due to spin-spin coupling with the two adjacent methylene protons (H-11), following the n+1 rule (2+1=3).

-

A quartet integrating to two protons (2H) is observed further downfield, around δ 4.1-4.2 ppm . This signal represents the methylene protons (H-11) of the ethyl group. The downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (3+1=4). The coupling constant (J) for this vicinal coupling is consistently around 7 Hz.[5]

-

-

Acetate Methylene Group (-CH₂COO-): A sharp singlet integrating to two protons (2H) is found at approximately δ 3.8 ppm . This signal corresponds to the methylene protons at the C-8 position. It appears as a singlet because there are no adjacent protons to induce splitting.

Aromatic and Heterocyclic Region (δ 6.0 - 10.0 ppm)

-

Indole Ring Protons: The protons on the indole nucleus present a more complex, yet highly informative, set of signals.

-

H-3: This proton is a key diagnostic signal for 2-substituted indoles. It appears as a singlet (or a very narrow triplet if coupled to the N-H proton) in the region of δ 6.3-6.4 ppm . Its relatively upfield position is characteristic for this proton on the electron-rich pyrrole ring.[6]

-

H-4 to H-7: These four protons on the benzene ring typically resonate between δ 7.0 and 7.6 ppm . Their precise shifts and multiplicities depend on the substitution pattern. Generally, H-4 and H-7 appear as doublets or doublet of doublets due to coupling with their single ortho neighbor, while H-5 and H-6 often appear as triplets or doublet of doublets from coupling to two ortho neighbors.[7]

-

N-H Proton: The indole N-H proton (H-1) is labile and its signal is often broad. It appears significantly downfield, typically δ 8.1 ppm or higher in CDCl₃ and can be even further downfield in DMSO-d₆ due to hydrogen bonding with the solvent.[4]

-

Summary of ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (N-H) | > 8.1 | Broad Singlet | 1H | - |

| H-4, H-7 | ~7.5-7.6 | Multiplet/dd | 2H | ~7-8 |

| H-5, H-6 | ~7.0-7.2 | Multiplet/td | 2H | ~7-8 |

| H-3 | ~6.35 | Singlet | 1H | - |

| H-11 (-OCH₂-) | ~4.20 | Quartet (q) | 2H | ~7.1 |

| H-8 (-CH₂-) | ~3.80 | Singlet (s) | 2H | - |

| H-12 (-CH₃) | ~1.28 | Triplet (t) | 3H | ~7.1 |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum. Assignments are based on predictable chemical shift ranges and data available from spectral databases.[8][9]

-

Carbonyl Carbon (C-9): The ester carbonyl carbon is the most deshielded and appears furthest downfield, typically around δ 171.5 ppm .

-

Aromatic Carbons (C-2, C-3a, C-4, C-5, C-6, C-7, C-7a): These carbons resonate in the range of δ 100-140 ppm.

-

C-2 and C-7a: These quaternary carbons attached to the nitrogen atom are found around δ 135.8 ppm and δ 136.2 ppm , respectively.

-

C-3a: This quaternary carbon at the ring junction appears near δ 127.9 ppm .

-

C-4, C-5, C-6, C-7: The protonated aromatic carbons appear between δ 111.0 and 124.0 ppm .

-

C-3: This carbon is characteristically shielded in the indole ring, resonating upfield around δ 102.0 ppm .

-

-

Aliphatic Carbons (C-8, C-11, C-12):

-

C-11 (-OCH₂-): The ethyl methylene carbon, deshielded by oxygen, is found near δ 61.5 ppm .

-

C-8 (-CH₂-): The acetate methylene carbon appears around δ 35.1 ppm .

-

C-12 (-CH₃): The ethyl methyl carbon is the most shielded carbon, appearing furthest upfield at approximately δ 14.3 ppm .

-

Summary of ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C-9 (C=O) | ~171.5 |

| C-7a | ~136.2 |

| C-2 | ~135.8 |

| C-3a | ~127.9 |

| C-5 | ~122.0 |

| C-6 | ~120.5 |

| C-4 | ~120.0 |

| C-7 | ~111.0 |

| C-3 | ~102.0 |

| C-11 (-OCH₂-) | ~61.5 |

| C-8 (-CH₂-) | ~35.1 |

| C-12 (-CH₃) | ~14.3 |

Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and high-quality data, a standardized experimental protocol is essential.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Ensure the sample is fully dissolved by gentle vortexing.

-

-

Instrumental Parameters:

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.[10][11]

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR or the residual solvent signal for ¹³C NMR (e.g., CDCl₃ at δ 77.16 ppm).

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Visualization of Key Proton Correlations

The following diagram illustrates the molecular structure with key through-bond proton-proton (¹H-¹H) couplings that define the observed signal multiplicities.

Diagram: ¹H-¹H Coupling Network in this compound

Caption: Key vicinal (³J) and meta (⁴J) proton couplings.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The characteristic triplet-quartet pattern of the ethyl group, the distinct singlet for the acetate methylene protons, and the unique signals of the indole core collectively serve as a robust analytical signature. This guide provides a foundational framework for interpreting these spectra, enabling researchers to confidently verify the synthesis and purity of this important chemical building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-fidelity data, forming the bedrock of sound scientific investigation.

References

-

Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. [Link]

-

Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. (2025). YouTube. [Link]

-

Introduction to NMR. (2023). NMR 5: Coupling Constants. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, Vol 27, No 2. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(9), 1143. [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 757-769. [Link]

-

SpectraBase. 1H-Indole-2-acetic acid, ethyl ester - 13C NMR. [Link]

-

Supplementary Information for Regioselective synthesis of pyrrole and indole-fused isocoumarins. [Link]

-

Supporting Information for a Wiley-VCH publication. (2007). [Link]

-

SpectraBase. ethyl acetate - 1H NMR. [Link]

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

Gu, L., & Li, X. (2011). An improved procedure for the synthesis of indole-2-carboxylic acid esters. ResearchGate. [Link]

-

Shivaji College. NMR spectra of ethyl alcohol. [Link]

-

University of Rochester. Coupling constants for 1H and 13C NMR. [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. [Link]

-

Supporting Information for Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles. [Link]

-

Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M946. [Link]

-

SpectraBase. Indole-3-acetic acid, ethyl ester - 1H NMR. [Link]

-

Reich, H. J. Organic Chemistry Data & Info - 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

Chegg. (2018). Solved 2. Sketch the 1H NMR spectrum of ethyl acetate. [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. [Link]

-

Supporting Information for Indoles. The Royal Society of Chemistry. [Link]

Sources

- 1. This compound | C12H13NO2 | CID 11106442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. rsc.org [rsc.org]

Spectroscopic Characterization of Ethyl 2-(1H-indol-2-yl)acetate: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize Ethyl 2-(1H-indol-2-yl)acetate (C₁₂H₁₃NO₂), a significant heterocyclic compound in the landscape of medicinal chemistry and drug development.[1] Intended for researchers, scientists, and professionals in the field, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this indole derivative.

Introduction: The Imperative of Precise Molecular Characterization

This compound belongs to the vast family of indole-containing molecules, which are core scaffolds in numerous natural products and pharmacologically active compounds. The precise elucidation of its molecular structure is a foundational requirement for understanding its chemical reactivity, structure-activity relationships (SAR), and metabolic fate. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, offering a detailed fingerprint of the compound. This guide will not only present the expected spectroscopic data but will also rationalize the experimental choices and interpretative approaches that underpin a robust characterization workflow.

Foundational Analysis: A Generalized Workflow

The comprehensive characterization of a newly synthesized batch of this compound follows a logical and systematic workflow. This ensures that the identity, purity, and structural integrity of the compound are unequivocally established before its use in further applications.

Caption: Generalized workflow for the synthesis and spectroscopic characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Rationale: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which serves as a convenient internal reference.[2] Tetramethylsilane (TMS) is typically added as an internal standard with a defined chemical shift of 0 ppm. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion and resolution of coupling patterns.[3]

Step-by-Step Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount of TMS to the solution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | NH -1 |

| ~7.60 | d | 1H | Ar-H 4 |

| ~7.20 - 7.05 | m | 3H | Ar-H 5, Ar-H 6, Ar-H 7 |

| ~6.30 | s | 1H | CH -3 |

| 4.20 | q | 2H | -O-CH₂ -CH₃ |

| 3.80 | s | 2H | -CH₂ -COO- |

| 1.25 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Rationale: ¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum, where each unique carbon atom appears as a single line.

Step-by-Step Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum and assign the chemical shifts to the corresponding carbon atoms.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C =O (Ester) |

| ~136.0 | C -7a |

| ~132.0 | C -2 |

| ~128.0 | C -3a |

| ~122.0 | C -6 |

| ~120.5 | C -5 |

| ~120.0 | C -4 |

| ~111.0 | C -7 |

| ~101.0 | C -3 |

| ~61.5 | -O-C H₂-CH₃ |

| ~35.0 | -C H₂-COO- |

| ~14.0 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Rationale: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet. The key is to obtain a spectrum with well-resolved peaks and minimal background interference. For this compound, we expect to see characteristic absorptions for the N-H bond of the indole, the C=O of the ester, and the C-O bonds, as well as aromatic C-H and C=C stretches.[4]

Step-by-Step Experimental Protocol for FTIR (Thin Film):

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (indole) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1735 | C=O stretch (ester)[4] |

| ~1620, ~1460 | Aromatic C=C stretch |

| ~1250-1150 | C-O stretch (ester)[4] |

| ~740 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Rationale: Electron Ionization (EI) is a common ionization method for relatively small, volatile molecules. For a more precise determination of the molecular formula, High-Resolution Mass Spectrometry (HRMS) is indispensable as it can measure the mass with very high accuracy.

Step-by-Step Experimental Protocol for GC-MS (EI):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as ethyl acetate or methanol.

-

Injection: Inject a small volume of the solution into the gas chromatograph (GC), which separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source of the mass spectrometer, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol [1]

-

HRMS (ESI+) m/z: Calculated for [M+H]⁺ (C₁₂H₁₄NO₂⁺): 204.1025, Found: [To be determined experimentally]

-

Key Fragmentation Patterns (EI): The fragmentation of indole derivatives often involves the stable indole ring. For the ethyl ester, characteristic losses would include the ethoxy group (-OCH₂CH₃, m/z 45) and the entire ester functional group. The quinolinium ion at m/z 130 is a common fragment for indole-containing compounds.[5]

Caption: A simplified representation of a possible fragmentation pathway for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. While this guide provides a detailed framework and predicted data based on established principles and analysis of related compounds, it is imperative that these are confirmed through the acquisition of high-quality experimental data for each new batch of the compound. This rigorous approach to characterization ensures the reliability and reproducibility of scientific findings in the fields of chemical research and drug development.

References

-

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. MDPI. Available at: [Link]

-

This compound | C12H13NO2 | CID 11106442 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Prinsen, E., et al. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 1997. Available at: [Link]

-

Supporting Information for a Wiley-VCH publication, 2007. Available at: [Link]

-

IR Spectroscopy Tutorial: Esters. University of California, Los Angeles. Available at: [Link]

Sources

- 1. This compound | C12H13NO2 | CID 11106442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. mdpi.com [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fischer Indole Synthesis of Ethyl 2-(1H-indol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Enduring Relevance of the Fischer Indole Synthesis

Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry.[1][2] This robust and versatile reaction provides a powerful method for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][3] Its significance is underscored by its application in the synthesis of important drug classes, such as the antimigraine triptans.[2] This guide will provide an in-depth technical exploration of the Fischer indole synthesis, with a specific focus on the preparation of Ethyl 2-(1H-indol-2-yl)acetate, a valuable building block in medicinal chemistry. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and address common challenges and optimization strategies, equipping researchers with the knowledge to effectively employ this classic transformation.

II. Mechanistic Underpinnings: A Step-by-Step Elucidation

The Fischer indole synthesis is a complex, acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[2][4] The generally accepted mechanism involves a cascade of distinct steps, each crucial for the successful formation of the indole ring.

The Core Mechanistic Pathway is as follows:

-

Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine (e.g., phenylhydrazine) with a carbonyl compound to form a phenylhydrazone.[2][3][4] This initial step is typically reversible and acid-catalyzed.

-

Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes tautomerization to the more reactive ene-hydrazine isomer.[2][4][5]

-

[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a new carbon-carbon bond and break the weak N-N bond.[2][3][4] This step disrupts the aromaticity of the benzene ring.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon, forming a five-membered ring.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia to generate the stable, aromatic indole ring.[2][3][4]

Visualizing the Mechanism:

Caption: The mechanistic pathway of the Fischer indole synthesis.

III. Synthesis of this compound: A Practical Guide

The synthesis of this compound via the Fischer method requires careful selection of starting materials and reaction conditions. The key carbonyl precursor for this synthesis is ethyl 4,4-diethoxy-3-oxobutanoate.

A. Reagents and Materials

| Reagent/Material | Purpose | Key Considerations |

| Phenylhydrazine | Arylhydrazine starting material | Should be freshly distilled or from a recently opened bottle to avoid oxidation. |

| Ethyl 4,4-diethoxy-3-oxobutanoate | Carbonyl starting material | Can be synthesized from ethyl 4-chloroacetoacetate. |

| Acid Catalyst (e.g., Polyphosphoric acid, Zinc Chloride, Acetic Acid) | To catalyze the cyclization | The choice of acid can significantly impact yield and regioselectivity.[6][7] |

| Solvent (e.g., Ethanol, Acetic Acid, Toluene) | Reaction medium | The solvent can influence reaction rate and workup.[8][9] |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent | For removing residual water from the organic extract. |

| Silica Gel | Stationary phase for chromatography | For purification of the final product. |

| Solvents for Chromatography (e.g., Hexane, Ethyl Acetate) | Mobile phase for chromatography | The ratio will need to be optimized for effective separation. |

B. Experimental Protocol

This protocol outlines a general one-pot procedure for the synthesis of this compound.[10]

Step 1: Hydrazone Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add ethyl 4,4-diethoxy-3-oxobutanoate (1.0 - 1.2 equivalents) to the solution.

-

If using a non-acidic solvent, add a catalytic amount of acetic acid to promote hydrazone formation.

-

Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

Step 2: Indolization

-

Once hydrazone formation is complete, add the acid catalyst (e.g., polyphosphoric acid or zinc chloride) to the reaction mixture. Caution: The addition of strong acids can be exothermic.

-

Heat the reaction mixture to reflux and maintain for several hours. The optimal reaction time should be determined by TLC monitoring.[1]

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Carefully neutralize the acidic mixture by pouring it into a beaker of ice-water and slowly adding a base (e.g., sodium bicarbonate solution) until the effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.

Visualizing the Workflow:

Caption: A generalized experimental workflow for the synthesis.

IV. Challenges, Optimization, and Troubleshooting

While the Fischer indole synthesis is a powerful tool, it is not without its challenges. Understanding these potential pitfalls and how to address them is crucial for a successful synthesis.

A. Common Issues and Solutions

| Issue | Potential Cause(s) | Troubleshooting and Optimization Strategies |

| Low Yield | - Incomplete hydrazone formation.- Decomposition of starting materials or product at high temperatures.[9]- Suboptimal acid catalyst or concentration.[9] | - Ensure complete hydrazone formation before adding the indolization catalyst.- Carefully control the reaction temperature and time.[11]- Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH).[1][6]- Consider using microwave-assisted synthesis to reduce reaction times and potentially improve yields.[3] |

| Formation of Side Products | - Regioselectivity issues with unsymmetrical ketones.[7]- Friedel-Crafts type side reactions.- Polymerization. | - For unsymmetrical ketones, the choice of acid and solvent can influence the isomer ratio.[7]- Milder reaction conditions (lower temperature, weaker acid) may minimize side reactions. |

| Reaction Failure | - Presence of strong electron-donating groups on the carbonyl component can favor N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement.[12][13][14] | - If the reaction fails with protic acids, try using Lewis acids like ZnCl₂.[12][13]- Computational studies can help predict the likelihood of competing pathways.[12][13] |

| Purification Difficulties | - Presence of multiple, closely-eluting byproducts.- The product may be an oil, making crystallization difficult. | - Optimize chromatographic conditions (solvent system, gradient).- Consider derivatization to a crystalline solid for easier purification. |

B. The Critical Role of the Acid Catalyst

The choice of acid catalyst is paramount in the Fischer indole synthesis.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][2] The optimal catalyst often depends on the specific substrates. For instance, polyphosphoric acid (PPA) is frequently used as it can act as both a catalyst and a solvent.[3][9] However, for sensitive substrates, milder acids like acetic acid may be preferable to minimize side reactions.[11]

V. Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.[15]

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the indole, C=O stretch of the ester).

VI. Conclusion and Future Directions

The Fischer indole synthesis remains a highly relevant and widely utilized method for the construction of the indole core. Its application in the synthesis of this compound provides a valuable intermediate for drug discovery and development. While challenges such as regioselectivity and substrate limitations exist, a thorough understanding of the reaction mechanism and careful optimization of reaction conditions can lead to successful outcomes. Future research in this area may focus on the development of milder and more selective catalytic systems, as well as the expansion of the substrate scope to include more complex and functionalized starting materials. The continued evolution of this classic reaction will undoubtedly contribute to advancements in medicinal chemistry and the synthesis of novel bioactive compounds.

VII. References

-

Alfa Chemistry. Fischer Indole Synthesis.

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.

-

Wikipedia. Fischer indole synthesis.

-

J&K Scientific LLC. Fischer Indole Synthesis.

-

ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process.

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst.

-

Kaunas University of Technology | KTU. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.

-

Benchchem. Technical Support Center: Optimizing Fischer Indole Synthesis.

-

Benchchem. Optimization of reaction conditions for Fischer indole synthesis of carbazoles.

-

Journal of the American Chemical Society. Why Do Some Fischer Indolizations Fail?.

-

SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.

-

SYNTHETIC COMMUNICATIONS. ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.

-

PMC. Why Do Some Fischer Indolizations Fail?.

-

RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products.

-

Fischer Indole Synthesis.

-

PubChem. This compound.

-

Taylor & Francis Online. ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.

-

PubChem. ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate.

-

Benchchem. failure of Fischer indolization with specific substitution patterns.

-

Taylor & Francis Online. ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES.

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

-

The Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.

-

Reddit. Problems with Fischer indole synthesis.

-

Organic Chemistry Portal. Fischer Indole Synthesis.

-

YouTube. Fischer Indole Synthesis.

-

Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.

-

ChemScene. 51079-10-8 | Ethyl 2-(1H-indol-3-yl)-2-oxoacetate.

-

Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].

-

Organic Syntheses Procedure. ethyl diethoxyacetate.

Sources

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound | C12H13NO2 | CID 11106442 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Strategic Functionalization of the Indole C-2 Position for Synthesis

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, with its derivatives forming the basis of numerous therapeutic agents. While the C-3 position of indole is intrinsically reactive towards electrophiles, selective functionalization at the C-2 position presents a significant synthetic challenge. Overcoming this challenge is crucial as C-2 substituted indoles often exhibit unique and potent biological activities. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies developed to achieve selective C-2 functionalization. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a robust framework for designing synthetic routes to novel C-2 functionalized indole derivatives. We will explore directed ortho-metalation, transition-metal-catalyzed C-H activation, cross-coupling reactions, and other emerging strategies, grounding the discussion in mechanistic principles and practical applications.

Introduction: The Significance and Challenge of Indole C-2 Functionalization

The Ubiquity of the Indole Scaffold in Pharmaceuticals and Natural Products

The indole nucleus is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and rigid, planar structure allow it to participate in various biological interactions, particularly with proteins and enzymes.[2] Prominent examples include the neurotransmitter serotonin, the anti-migraine drugs triptans, and the potent anti-cancer agent vincristine. The specific substitution pattern on the indole ring is critical for modulating biological activity, making the development of regioselective synthetic methods a paramount objective.

The Electronic Landscape of Indole: Inherent Reactivity at C-3 vs. the Challenge of C-2

The inherent reactivity of the indole ring is governed by its electron-rich nature, making it susceptible to electrophilic attack.[1] Quantum mechanical calculations and experimental evidence consistently show that the C-3 position is the most nucleophilic and kinetically favored site for electrophilic substitution.[3] This is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed upon attack at C-3 more effectively than at any other position. Consequently, direct electrophilic functionalization of a simple indole almost invariably occurs at C-3.

Functionalization at the C-2 position is therefore a non-intuitive transformation that requires overcoming this intrinsic C-3 selectivity. The C-2 proton is the most acidic C-H bond on the indole ring, a property that can be exploited for deprotonation-based strategies.[4] However, direct C-H activation or functionalization at C-2 often requires carefully designed catalytic systems that can override the electronic bias of the ring.[3][5]

Strategic Importance of C-2 Functionalization in Drug Discovery

The synthesis of C-2 functionalized indoles is of substantial importance in synthetic and pharmaceutical chemistry.[1][6] Introducing substituents at the C-2 position provides a key vector for exploring chemical space and optimizing drug-like properties. C-2 aryl indoles, for instance, are found in numerous biologically active compounds and their synthesis is a major focus of modern synthetic methodology.[7] The ability to selectively forge C-C and C-heteroatom bonds at this position allows for the construction of complex molecular architectures with novel pharmacological profiles, making it a critical tool for lead optimization and the development of next-generation therapeutics.

Strategies for Overcoming Inherent C-3 Selectivity

To achieve selective C-2 functionalization, chemists have devised several clever strategies that manipulate the reactivity of the indole nucleus. These approaches typically involve modifying the indole nitrogen, which in turn influences the regioselectivity of subsequent reactions.

N-Protection as a Steering Group

The choice of the protecting group on the indole nitrogen is not merely for preventing N-functionalization; it plays a pivotal role in directing reactivity. Bulky or electronically distinct N-substituents can sterically hinder the C-7 position and electronically modify the pyrrole ring, influencing the outcome of metalation or C-H activation events. For instance, N-acyl or N-sulfonyl groups can act as directing groups in certain transition-metal-catalyzed reactions.[8]

Directing Groups for C-H Activation

The most powerful strategy for overriding the intrinsic reactivity of a C-H bond is the use of a directing group (DG).[9] In the context of indole chemistry, a directing group is typically installed on the nitrogen atom. This group contains a Lewis basic atom that can coordinate to a transition metal catalyst, delivering it in close proximity to the C-2 C-H bond and facilitating its selective cleavage.[9][10] This approach forms the basis of the most widely used methods for C-2 functionalization. A variety of directing groups, such as amides, pyridyls, and carbamates, have been successfully employed.[6][11] Some directing groups are designed to be "traceless," meaning they can be easily removed after the desired C-H functionalization is complete.[12]

Metal-Halogen Exchange on Pre-functionalized Indoles

An alternative to direct C-H functionalization is to first install a halogen atom at the C-2 position. This pre-functionalization strategy allows for subsequent transformations via metal-halogen exchange (typically with organolithium reagents) or through transition-metal-catalyzed cross-coupling reactions. The synthesis of 2-iodoindoles, for example, can be achieved through methods like aromatic Finkelstein-type exchanges, providing a versatile handle for introducing a wide range of substituents.[13]

Key Methodologies for C-2 Functionalization

Directed ortho-Metalation (DoM) and C-2 Lithiation

Directed ortho-metalation (DoM) is a powerful technique that relies on the deprotonation of a position ortho to a directing metalation group (DMG).[14][15] In indoles, a suitable DMG on the nitrogen atom can direct a strong base, typically an organolithium reagent, to selectively abstract the C-2 proton, which is the most acidic C-H bond on the ring.[4][16] The resulting 2-lithioindole is a potent nucleophile that can be trapped with a wide variety of electrophiles.

3.1.1 Mechanism and Key Principles